3-Chloro-1-isopropylisoquinoline
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Overview
Description
3-Chloro-1-isopropylisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring. These compounds are known for their stability and diverse reactivity, making them valuable in various chemical and pharmaceutical applications .
Preparation Methods
The synthesis of 3-Chloro-1-isopropylisoquinoline can be achieved through several methods. One common approach involves the reaction of isoquinoline with isopropyl chloride in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of a solvent such as toluene or xylene. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
3-Chloro-1-isopropylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of 1-isopropylisoquinoline using reducing agents such as lithium aluminum hydride
Scientific Research Applications
3-Chloro-1-isopropylisoquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-1-isopropylisoquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of cellular processes critical for the survival and proliferation of pathogens or cancer cells .
Comparison with Similar Compounds
3-Chloro-1-isopropylisoquinoline can be compared with other isoquinoline derivatives such as:
Isoquinoline: The parent compound, which lacks the chlorine and isopropyl substituents.
1-Chloroisoquinoline: Similar but lacks the isopropyl group.
3-Chloroisoquinoline: Similar but lacks the isopropyl group.
1-Isopropylisoquinoline: Similar but lacks the chlorine atom.
The presence of both chlorine and isopropyl groups in this compound makes it unique, potentially enhancing its reactivity and biological activity compared to its simpler counterparts .
Properties
Molecular Formula |
C12H12ClN |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
3-chloro-1-propan-2-ylisoquinoline |
InChI |
InChI=1S/C12H12ClN/c1-8(2)12-10-6-4-3-5-9(10)7-11(13)14-12/h3-8H,1-2H3 |
InChI Key |
UEXLJVLAKYICFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CC2=CC=CC=C21)Cl |
Origin of Product |
United States |
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